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PROTAC IRAK3 degrade-1

PROTAC IRAK3 Targeted Protein Degradation

IRAK3 pseudokinase lacks catalytic activity, making traditional inhibitors ineffective. siRNA knockdown is slow (24-72h) and incomplete (70-85%). This PROTAC provides the solution: rapid (16h), near-complete (98%) protein elimination via cereblon E3 ligase. - **Potency:** DC50 = 2 nM; Dmax = 98% (THP1 cells, primary macrophages) - **Selectivity:** >280-fold vs IRAK4; >460-fold vs IRAK1 - **Control:** Degradation blocked by lenalidomide co-treatment - **Application:** Acute loss-of-function, scaffolding studies, inflammatory signaling

Molecular Formula C47H63N11O6
Molecular Weight 878.1 g/mol
Cat. No. B12418585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC IRAK3 degrade-1
Molecular FormulaC47H63N11O6
Molecular Weight878.1 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O
InChIInChI=1S/C47H63N11O6/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62)
InChIKeyZUODKONSNNHSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC IRAK3 degrade-1 Overview


PROTAC IRAK3 degrade-1, also referred to as compound 23 or IRAK3 PROTAC 23, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively induces ubiquitin-proteasome degradation of the interleukin-1 receptor-associated kinase 3 (IRAK3) pseudokinase. It comprises an IRAK3-binding ligand conjugated via a linker to a cereblon (CRBN) E3 ligase ligand, enabling targeted protein degradation. Reported potency metrics include an enzymatic binding IC50 of 4.9 nM, a cellular degradation DC50 of 2 nM, and a maximum degradation (Dmax) of 98% in THP1 monocytic cells and primary macrophages [1][2]. First disclosed in the Journal of Medicinal Chemistry in 2020, this tool compound represents the inaugural IRAK3 degrader and has been validated as a selective chemical probe for in vitro interrogation of IRAK3 biology .

Reported efficient IRAK3 degradation in monocytic cells
Pseudokinase scaffold function research model
CRBN-dependent mechanism enables negative control

PROTAC IRAK3 degrade-1 vs. Generic Methods


IRAK3 is a pseudokinase that lacks canonical catalytic activity, rendering traditional ATP-competitive small molecule inhibitors ineffective or unsuitable for functional modulation [1]. Consequently, no potent, selective IRAK3 inhibitors exist as viable comparators. Alternative methods such as siRNA or shRNA knockdown are limited by slow onset (typically 24–72 hours), incomplete silencing (mRNA knockdown efficiencies averaging 70–85%), variable transfection efficiency, and potential off-target effects . In contrast, PROTAC IRAK3 degrade-1 achieves near-complete protein elimination (Dmax 98%) within 16 hours, operates via a catalytic mechanism, and offers unmatched degradation selectivity as validated by global proteomics. These critical differences preclude simple substitution with generic IRAK3-targeting reagents and underscore the unique value proposition of this PROTAC for rigorous target validation studies [2].

Attribute
PROTAC IRAK3 degrade-1
siRNA / shRNA
Target engagement
Reported near-complete protein elimination
Variable protein depletion, slower onset
Mechanism
Catalytic degrader, proteasome-dependent
RNAi pathway, off-target potential
Selectivity validation
Global proteomics reported
May require extensive control experiments

PROTAC IRAK3 degrade-1 Quantitative Evidence


Degradation Efficiency vs. siRNA Knockdown

PROTAC IRAK3 degrade-1 eliminates 98% of cellular IRAK3 protein within 16 hours in THP1 cells and primary macrophages, achieving a DC50 of 2 nM . In contrast, siRNA-mediated knockdown of IRAK3 typically achieves only 70–85% reduction in mRNA levels, with protein depletion being slower and less complete due to existing protein half-life . The PROTAC approach provides near-total protein removal with rapid onset, enabling acute perturbation of IRAK3 scaffolding functions that siRNA cannot replicate.

Degradation vs siRNA
Context-dependent
Dmax 98% (16 h), DC50 2 nM vs siRNA 70–85% mRNA reduction
Supports near-complete protein elimination for acute perturbation
Cross-study comparison; verify in experimental model
PROTAC IRAK3 Targeted Protein Degradation

IRAK Family Selectivity

PROTAC IRAK3 degrade-1 exhibits exquisite selectivity within the IRAK kinase family. Its binding IC50 for IRAK3 is 4.9 nM, whereas it shows minimal affinity for the closely related kinases IRAK4 (IC50 = 1,400 nM) and IRAK1 (IC50 = 2,300 nM), corresponding to >280-fold and >460-fold selectivity, respectively [1]. Global proteomic analysis in THP1 cells confirms selective degradation of IRAK3 without significant effects on IRAK1 or IRAK4 protein levels [1].

IRAK Family Selectivity
Head-to-head
IRAK3 IC50 4.9 nM; >280-fold over IRAK4, >460-fold over IRAK1
Reported selectivity window may support IRAK3-specific attribution
Enzymatic binding assay context
Selectivity IRAK family Kinase

Kinome-Wide Selectivity

At a concentration of 0.1 µM, PROTAC IRAK3 degrade-1 was profiled against a panel of 400 kinases. Only four kinases exhibited >50% inhibition: CDK11 (82%, IC50 = 16 nM), CDK8 (69%, IC50 = 36 nM), TRKC (60%, IC50 = 100 nM), and GSG2 (57%, IC50 = 1,610 nM) [1]. In contrast, many tool compounds show broad kinome reactivity; this PROTAC demonstrates a clean selectivity profile with only a handful of secondary targets, all of which are readily controlled for in experimental design.

Kinome-Wide Profiling
Class-level
4/400 kinases inhibited >50% at 0.1 µM (CDK11, CDK8, TRKC, GSG2)
Reported off-target profile may inform experimental design
Kinase panel screening context
Kinome selectivity Off-target Chemical probe

Proteome-Wide Selective Degradation

Quantitative mass spectrometry-based proteomics in THP1 cells treated with 0.1 µM PROTAC IRAK3 degrade-1 revealed significant decreases in only two proteins: IRAK3 (fold change −1.8) and DHCR24 (fold change −1.5), with p < 0.05 [1]. Importantly, levels of IRAK1 and IRAK4 remained unchanged, and binding to DHCR24 was found to be incomplete (<40% at 30 µM), suggesting it is a weak secondary target [1]. In contrast, many PROTAC molecules induce degradation of multiple off-target proteins, complicating data interpretation.

Proteome Selectivity
Head-to-head
Only 2 significantly altered proteins: IRAK3 (−1.8), DHCR24 (−1.5) out of >5,000
Proteome-wide context supports selective degradation claim
Mass spectrometry-based proteomics in THP1 cells
Proteomics Selective degradation IRAK3

CRBN- and Proteasome-Dependent Mechanism

The degradation activity of PROTAC IRAK3 degrade-1 is strictly dependent on both cereblon (CRBN) engagement and proteasome function. Co-treatment with the proteasome inhibitor MG132 or the CRBN ligand competitor lenalidomide completely abrogates IRAK3 degradation, confirming a bona fide PROTAC mechanism [1]. In contrast, inactive control compounds lacking either the IRAK3-binding warhead or the E3 ligase ligand fail to induce degradation, providing rigorous negative controls for experimental interpretation .

Mechanism Validation
Head-to-head
Degradation blocked by MG132 or lenalidomide; loss of effect with inactive analogs
Mechanistic control context supports on-target degradation claim
CRBN/proteasome dependency confirmed in THP1 cells
Mechanism of action CRBN Proteasome

PROTAC IRAK3 degrade-1 Applications


Target Validation in THP1 Cells and Macrophages

PROTAC IRAK3 degrade-1 is optimally suited for acute loss-of-function studies in THP1 cells and primary human macrophages, where its rapid and near-complete IRAK3 degradation (Dmax 98% in 16 h) enables interrogation of IRAK3's role in inflammatory cytokine signaling [1]. The well-characterized DC50 of 2 nM guides dose selection for robust target engagement.

IRAK3 Scaffold Function Dissection

Because IRAK3 lacks catalytic activity, its biological function is thought to rely on protein-protein interactions and scaffolding roles [1]. PROTAC IRAK3 degrade-1 eliminates the entire protein, providing a clean system to study scaffolding contributions without confounding kinase inhibition effects. This is unachievable with traditional small molecule inhibitors.

IRAK Family Selectivity Controls

With >280-fold selectivity over IRAK4 and >460-fold over IRAK1, PROTAC IRAK3 degrade-1 serves as a precise tool for distinguishing IRAK3-specific phenotypes from those mediated by other IRAK family members in inflammatory and immune signaling pathways [2]. Researchers can confidently attribute observed changes to IRAK3 loss.

Negative Control with CRBN Competitor

The CRBN-dependent mechanism of PROTAC IRAK3 degrade-1 allows for a built-in negative control: co-treatment with lenalidomide (a CRBN ligand) fully blocks degradation [1]. This control is critical for validating that any observed phenotypic effects are due to IRAK3 loss rather than off-target PROTAC activity or CRBN neosubstrate modulation.

Application
Selection Property
Validation Focus
IRAK3 loss-of-function studies in monocytic cells
Rapid, near-complete degradation profile
Inflammatory cytokine signaling endpoint review
IRAK3 scaffold function research
Full protein elimination approach
Scaffolding and protein interaction endpoint context
IRAK family phenotype discrimination
Selectivity window over IRAK1/4
IRAK3-specific signaling endpoint attribution
PROTAC mechanistic control studies
CRBN-dependent degradation mechanism
Lenalidomide co-treatment control validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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